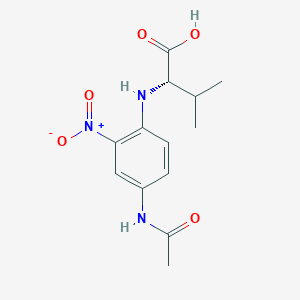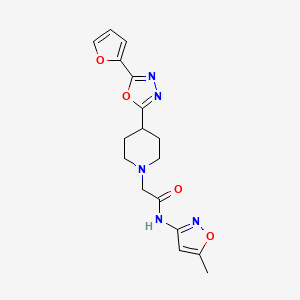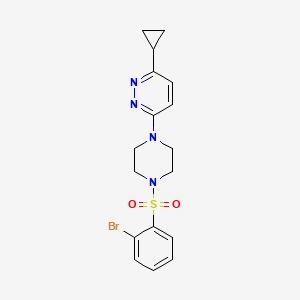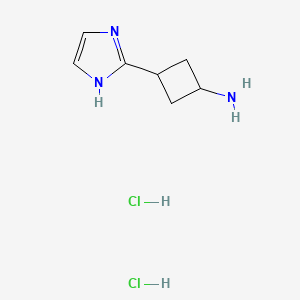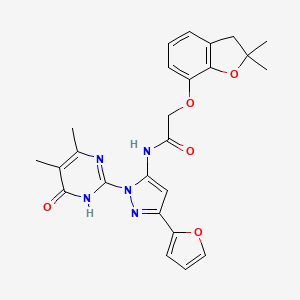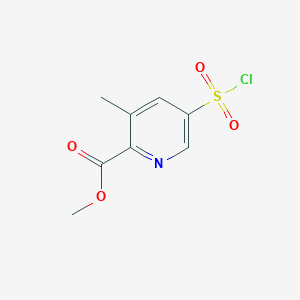
Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate is a chemical compound belonging to the pyridine family. It is characterized by its white crystalline solid form and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate typically involves the chlorosulfonation of 3-methylpyridine-2-carboxylate. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorosulfonation processes, which are optimized for yield and purity. These methods may include the use of specialized reactors and conditions to maintain the stability of the intermediate and final products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce sulfonic acids or sulfonamides .
Scientific Research Applications
Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the modification of enzymes and other biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: Similar in structure but contains a thiophene ring instead of a pyridine ring.
Methyl 5-chloro-3-(methylamino)sulfonyl-thiophene-2-carboxylate: Contains a methylamino group instead of a chlorosulfonyl group.
Uniqueness
Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate is unique due to its specific reactivity and the presence of both a chlorosulfonyl group and a pyridine ring. This combination of functional groups and structural features makes it particularly useful in various chemical and biological applications .
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAYAGPHUGQOSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
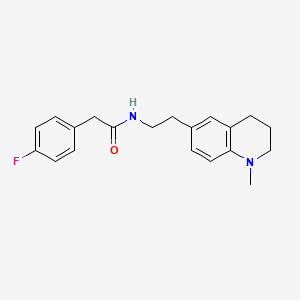
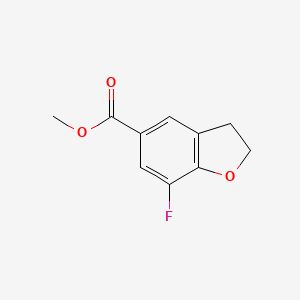
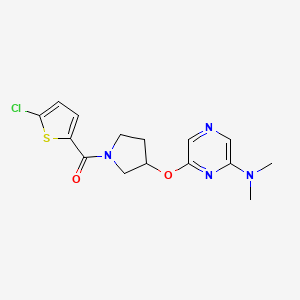
![ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2367846.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone](/img/structure/B2367847.png)
![3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2367849.png)
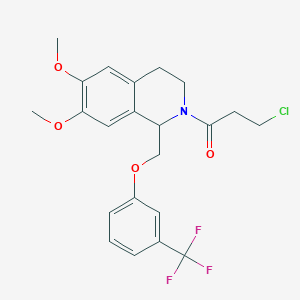
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2367852.png)
![(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2367854.png)
